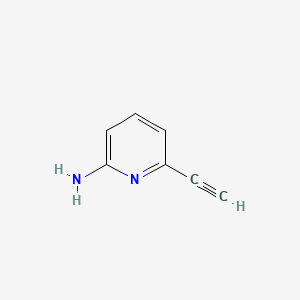

6-Ethynylpyridin-2-amine

Beschreibung

Significance of Ethynylpyridines in Organic Synthesis and Pharmaceutical Research

Ethynylpyridines are heterocyclic compounds characterized by a pyridine (B92270) ring substituted with at least one ethynyl (B1212043) group (–C≡CH). This unique structure, combining a basic pyridine nitrogen with a reactive alkyne functionality, makes them highly versatile building blocks in several scientific fields. smolecule.com Their importance stems from their dual reactivity: the pyridine nitrogen can act as a Lewis base or a ligand in coordination chemistry, while the ethynyl group serves as a reactive handle for a wide array of chemical transformations.

In organic synthesis, the ethynyl group is a key participant in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction, which is a widely used method for their synthesis. It also readily partakes in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reactivity allows for the construction of complex molecular architectures, making ethynylpyridines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.com

The applications of ethynylpyridines extend significantly into materials science. The rigidity and linearity of the ethynyl group are leveraged in the creation of conjugated polymers. smolecule.com These materials often possess interesting optical and electronic properties, with potential uses in organic light-emitting diodes (LEDs) and conductive materials. smolecule.com Furthermore, polymers derived from ethynylpyridines have been developed for molecular recognition, particularly for sensing saccharides. nih.govrsc.orgacs.orgrsc.org

In the realm of pharmaceutical research and medicinal chemistry, the ethynylpyridine scaffold is recognized as a privileged structure. The ethynyl group can act as a bioisostere, mimicking a range of other functional groups like cyano, chloro, or even phenyl groups, which allows for fine-tuning the pharmacological profile of a drug candidate. sci-hub.se Derivatives of ethynylpyridine are actively explored as kinase inhibitors, which are a critical class of drugs for cancer therapy. researchgate.net For instance, compounds incorporating the ethynylpyridine motif have been investigated for their activity against targets like Janus-activated kinases (JAK). nih.gov

| Application Area | Specific Use | Key Reactions/Properties |

| Organic Synthesis | Versatile building block | Sonogashira coupling, Click Chemistry (CuAAC) organic-chemistry.org |

| Materials Science | Precursor to functional polymers | Forms conjugated polymers with unique optical/electronic properties smolecule.com |

| Saccharide recognition | Forms helical polymers that can bind to saccharides nih.govrsc.org | |

| Pharmaceuticals | Intermediate in drug discovery | Ethynyl group acts as a versatile bioisostere sci-hub.se |

| Kinase inhibitor scaffolds | Core structure in the design of inhibitors for targets like CDKs and JAKs nih.govgoogle.com |

Overview of Key Research Domains for 6-Ethynylpyridin-2-amine

While the broader class of ethynylpyridines is well-documented, research specifically detailing this compound is more specialized. Its primary role in contemporary research is as a key synthetic intermediate or building block, particularly in the field of medicinal chemistry. cymitquimica.com The strategic placement of the amino group at the 2-position and the ethynyl group at the 6-position of the pyridine ring provides distinct points for chemical modification.

The most prominent research application for this compound is in the development of kinase inhibitors for anti-cancer therapy. google.com Cyclin-dependent kinases (CDKs), such as CDK9, are crucial regulators of transcription and the cell cycle, and their deregulation is a known hallmark of many cancers. google.com Patent literature describes the synthesis of a protected form of this compound, tert-butyl (6-ethynylpyridin-2-yl)carbamate, as a crucial intermediate in the preparation of a series of pyrrolo[2,3-b]pyridine derivatives. google.com These resulting compounds were designed and investigated as potent CDK9 inhibitors, highlighting the value of the this compound core in generating targeted therapeutic agents. google.com

The presence of the primary amine and the terminal alkyne makes this compound a bifunctional reagent. The ethynyl group enables its use in click chemistry reactions for bioconjugation or for linking to other molecular fragments. The amino group can be a handle for building more complex heterocyclic systems or can be involved in crucial hydrogen bonding interactions within a biological target's active site, a common feature for kinase inhibitors. chemicalbook.com The compound is typically synthesized from precursors like 6-bromopyridin-2-amine through a palladium-catalyzed Sonogashira coupling reaction with a protected acetylene (B1199291) source, followed by deprotection. google.com

| Property | Value |

| Compound Name | 6-((Trimethylsilyl)ethynyl)pyridin-2-amine* |

| Molecular Formula | C10H14N2Si |

| Molecular Weight | 190.32 g/mol |

| Chemical Stability | Stable under recommended temperatures and pressures |

| Incompatible Materials | Strong oxidizing agents |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Silicon oxides |

*Data is for the trimethylsilyl-protected precursor, as comprehensive experimental data for the parent compound this compound is not widely published. aksci.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-4-3-5-7(8)9-6/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJXVCPFQSXVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663789 | |

| Record name | 6-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173314-98-2 | |

| Record name | 6-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethynylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 6 Ethynylpyridin 2 Amine

Direct Synthesis Approaches

Direct synthesis methods offer a streamlined route to 6-Ethynylpyridin-2-amine, often involving the removal of a protecting group from a stable precursor. This approach is advantageous due to its simplicity and high atom economy.

Desilylation of 6-((Trimethylsilyl)ethynyl)pyridin-2-amine

A common strategy for synthesizing terminal alkynes involves the deprotection of a silyl-protected alkyne. The trimethylsilyl (B98337) (TMS) group is frequently used as a protecting group for the terminal alkyne functionality due to its stability under various reaction conditions and its relatively straightforward removal.

The synthesis of this compound can be achieved by the desilylation of its precursor, 6-((Trimethylsilyl)ethynyl)pyridin-2-amine. This reaction typically involves treating the silyl-protected compound with a fluoride (B91410) source or a base. The silicon-carbon bond is susceptible to cleavage by nucleophiles, particularly fluoride ions, or by basic hydrolysis. smolecule.com

Common reagents and conditions for TMS deprotection include:

Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF).

Potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH).

Potassium fluoride (KF) in methanol.

The general reaction is as follows:

Precursor-Based Synthesis Routes

Precursor-based routes involve the construction of the target molecule from simpler, readily available starting materials. These methods often rely on cross-coupling reactions to form the key carbon-carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group.

Utilization of Halogenated Aminopyridine Derivatives (e.g., 2-Amino-6-bromopyridine)

A primary method for introducing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. researchgate.net To synthesize this compound, a suitable precursor is a 2-amino-6-halopyridine, such as 2-amino-6-bromopyridine (B113427). This compound can be coupled with a protected alkyne like trimethylsilylacetylene (B32187). The use of a protected alkyne prevents self-coupling of the terminal alkyne.

The reaction sequence is a two-step process:

Sonogashira Coupling: 2-amino-6-bromopyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534), Et₃N). rsc.org

Desilylation: The resulting 6-((Trimethylsilyl)ethynyl)pyridin-2-amine is then deprotected as described in section 2.1.1.

While 2-amino-3-bromopyridine (B76627) is a known precursor for synthesizing 3-alkynyl-2-aminopyridines rsc.orgrsc.orgchemicalbook.com, the synthesis of the 6-ethynyl isomer requires the corresponding 6-halo-2-aminopyridine.

Alternative Precursor Identification and Synthetic Pathways

Alternative pathways to this compound can involve different halogenated precursors or a different order of synthetic steps.

Alternative Halogens: Instead of 2-amino-6-bromopyridine, other halogenated derivatives like 2-amino-6-iodopyridine or 2-amino-6-chloropyridine (B103851) can be used. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl.

Alternative Synthesis Order: It is also conceivable to first introduce the ethynyl group onto a dihalogenated pyridine and then selectively introduce the amino group. For example, a Sonogashira coupling on 2-bromo-6-chloropyridine (B1266251) could be followed by a nucleophilic aromatic substitution or a copper-catalyzed amination to replace the remaining halogen with an amino group. rsc.org

Another approach could involve the synthesis of the aminopyridine core itself from different precursors. For instance, methods exist for the amination of hydroxypyridines or the synthesis from α-picoline derivatives, although these are less direct for introducing the ethynyl group. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, particularly for catalytic reactions like the Sonogashira coupling. Key parameters that are typically adjusted include the catalyst system, solvent, base, and temperature.

Research on related pyridine syntheses demonstrates the impact of these variables. For instance, in the synthesis of other substituted pyridines, screening different catalysts, solvents, and bases has been shown to significantly improve yields. beilstein-journals.orgdicp.ac.cn

The table below illustrates typical variables optimized for a Sonogashira coupling reaction.

| Parameter | Variable Options | Effect on Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Affects catalytic activity and stability. |

| Copper Co-catalyst | CuI, CuBr | Facilitates the transmetalation step. |

| Ligand | PPh₃, Xantphos, AsPh₃ | Stabilizes the Pd(0) species and influences reaction rate and selectivity. |

| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | Neutralizes the hydrogen halide byproduct and influences the rate-limiting deprotonation of the alkyne. |

| Solvent | THF, DMF, Acetonitrile (B52724), Toluene | Affects solubility of reagents and catalyst, and can influence reaction rate. |

| Temperature | Room Temperature to 100 °C | Higher temperatures can increase reaction rates but may also lead to side reactions and catalyst decomposition. beilstein-journals.org |

For the desilylation step, optimization involves selecting a reagent that efficiently removes the TMS group without causing degradation of the product. The reaction time and temperature are also adjusted to ensure complete conversion.

Catalytic Systems in this compound Synthesis

The synthesis of this compound via Sonogashira coupling is heavily reliant on the catalytic system employed. The most common system involves a combination of a palladium catalyst and a copper co-catalyst. researchgate.net

Palladium Catalyst: The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor (e.g., PdCl₂(PPh₃)₂) or used directly (e.g., Pd(PPh₃)₄). The role of the palladium catalyst is to undergo oxidative addition with the aryl halide, forming a Pd(II)-aryl complex.

Copper Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or Xantphos, are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its reactivity. mdpi.com

The catalytic cycle involves three main stages:

Oxidative Addition: The Pd(0) catalyst reacts with the 2-amino-6-halopyridine.

Transmetalation: The copper acetylide transfers the ethynyl group to the palladium complex.

Reductive Elimination: The desired product, this compound (in its silyl-protected form), is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Some Sonogashira reactions can be performed under copper-free conditions, although the use of copper as a co-catalyst often leads to higher yields and product selectivity. researchgate.net Alternative catalytic systems using other transition metals have been explored for similar couplings, but the palladium-copper system remains the most widely used for this transformation. rsc.org

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, stand as a cornerstone for the synthesis of 2-amino-3-alkynylpyridines and related structures. scirp.org The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This methodology has been extensively utilized due to its reliability and adaptability in creating complex molecules. wikipedia.org

The synthesis of this compound and its derivatives often starts from a halogenated pyridine precursor, such as 2-amino-3-bromopyridine or 2-amino-5-iodopyridine (B21400). scirp.orgnih.gov The general reaction scheme involves the coupling of the halo-aminopyridine with a protected or unprotected alkyne in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and a base in a suitable solvent. researchgate.netmdpi.com

A typical procedure for a related compound, 2-amino-5-(trimethylsilyl)ethynylpyridine, involves reacting 2-amino-5-iodopyridine with (trimethylsilyl)acetylene. nih.gov The reaction is catalyzed by a combination of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI). nih.gov Triethylamine (TEA) serves as the base and the reaction is carried out in acetonitrile at room temperature. nih.gov Subsequent removal of the trimethylsilyl (TMS) protecting group yields the terminal alkyne. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Ethynylpyridine Derivatives

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-5-iodopyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Acetonitrile | 2-Amino-5-((trimethylsilyl)ethynyl)pyridine | Not Specified | nih.gov |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Triethylamine | DMF | 2-Amino-3-alkynylpyridines | Up to 96% | scirp.org |

| 6-Iodo-3-aminopyridazine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Acetonitrile | 3-Amino-6-((trimethylsilyl)ethynyl)pyridazine | Not Specified | nih.gov |

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency. scirp.org For instance, studies on the Sonogashira coupling of 2-amino-3-bromopyridines found that using palladium(II) trifluoroacetate (B77799) as the catalyst, triphenylphosphine as the ligand, and triethylamine as the base in DMF at 100°C provided optimal results. scirp.org

Copper-Mediated Transformations

Copper also plays a crucial role in the synthesis of ethynylpyridines, not only as a co-catalyst in Sonogashira reactions but also in its own right in various transformations. nih.govrsc.org Copper(I) salts can react with terminal alkynes to form copper(I) acetylides, which are key intermediates in coupling reactions. wikipedia.org

While direct copper-catalyzed ethynylation of 2-aminopyridine (B139424) to form this compound is less commonly detailed as a standalone procedure compared to palladium-catalyzed methods, copper's involvement is indispensable. In the context of Sonogashira couplings, the copper cycle involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. wikipedia.org

Furthermore, copper-catalyzed reactions are employed in the synthesis of various substituted pyridines and related nitrogen-containing heterocycles. nih.govorganic-chemistry.orgorganic-chemistry.org For example, copper-catalyzed amination reactions have been developed for the synthesis of aminopyridine derivatives. rsc.org Although not a direct ethynylation, these methods highlight the versatility of copper catalysis in modifying pyridine scaffolds, which can be precursors for subsequent ethynylation reactions.

In some instances, copper-catalyzed reactions can lead to unexpected but valuable products. For example, a visible-light-promoted copper-catalyzed aerobic oxidative C-N coupling between 2-aminopyridine and terminal alkynes has been reported to yield pyridyl amides through a C≡C triple bond cleavage. rsc.org This underscores the diverse reactivity that can be accessed with copper catalysts.

Table 2: Copper's Role in Pyridine Functionalization

| Reaction Type | Starting Materials | Copper Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| Co-catalyst in Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Copper(I) Iodide (CuI) | Formation of copper acetylide for transmetalation | wikipedia.orgresearchgate.net |

| Amidation | 3-Amino-N-Boc-4-chloropyridine, Arylating agent | Not Specified | N-Arylation | nih.gov |

| Amination | Halopyridines, Aqueous Ammonia | Copper(I) salt | Formation of aminopyridines | rsc.org |

| Oxidative C-N Coupling | 2-Aminopyridine, Terminal Alkyne | Not Specified | C≡C bond cleavage to form pyridyl amides | rsc.org |

Chemical Reactivity and Functionalization of 6 Ethynylpyridin 2 Amine

Alkynyl Group Transformations

The terminal alkyne of 6-ethynylpyridin-2-amine is the primary site of its chemical reactivity, participating in a range of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Derivative Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govrsc.org This reaction involves the coupling of a terminal alkyne, such as the ethynyl (B1212043) group in this compound, with an azide (B81097) in the presence of a copper(I) catalyst. nih.govacs.org The copper catalyst significantly accelerates the reaction rate and ensures high regioselectivity, exclusively yielding the 1,4-isomer, which is a major advantage over the uncatalyzed thermal Huisgen cycloaddition that often produces a mixture of regioisomers. organic-chemistry.orgnih.gov

The reaction is robust, proceeding under mild, often aqueous conditions, and tolerates a wide array of functional groups, making it a powerful tool for creating complex molecules. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that ultimately leads to the triazole product. acs.org The presence of the amine group on the pyridine (B92270) ring of this compound can potentially influence the reaction by coordinating with the copper catalyst.

Identifying highly reactive alkyne and azide partners is beneficial for increasing the efficiency of molecular conjugation and reducing the required copper catalyst loading, which can be crucial in biological applications. mdpi.com The reactivity of alkynes in CuAAC can be influenced by factors such as the acidity of the ethynyl C-H bond. mdpi.com

Table 1: Examples of CuAAC Reactions

| Alkyne | Azide | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| This compound | Benzyl Azide | Cu(I) | 1-Benzyl-4-(6-aminopyridin-2-yl)-1H-1,2,3-triazole | nih.govacs.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comlibretexts.org These reactions offer high efficiency, selectivity, and functional group tolerance under mild conditions. numberanalytics.com For this compound, the terminal alkyne serves as a key coupling partner in several important palladium-catalyzed reactions.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgmdpi.com The reaction proceeds under mild, deaerated conditions to prevent the deactivation of the palladium(0) catalyst and the homocoupling of the alkyne. wikipedia.org

The mechanism involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The Sonogashira coupling of this compound with various aryl or vinyl halides provides a direct route to a wide range of substituted 2-aminopyridines. For instance, the coupling of 2-amino-5-iodopyridine (B21400) with trimethylsilylacetylene (B32187), a protected alkyne, demonstrates a typical Sonogashira reaction setup. nih.gov

Table 2: Sonogashira Coupling of an Iodo-Aminopyridine

| Reactant 1 | Reactant 2 | Catalysts | Base/Solvent | Product | Ref. |

|---|

While the Sonogashira reaction directly utilizes the terminal alkyne, the Suzuki and Heck reactions can be applied to derivatives of this compound or to couple with the pyridine ring itself, assuming appropriate functionalization (e.g., a halide on the pyridine ring).

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. masterorganicchemistry.comnumberanalytics.comharvard.edu It is a highly versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. masterorganicchemistry.comnumberanalytics.com For a molecule like this compound, if it were halogenated on the pyridine ring, it could undergo a Suzuki coupling. Conversely, the ethynyl group could be transformed into a boronic ester, which could then participate in a Suzuki coupling.

The Heck coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.com A base is required to neutralize the hydrogen halide produced during the reaction. Similar to the Suzuki coupling, the application to this compound would typically require prior modification of either the alkyne or the pyridine ring to fit the substrate requirements of the Heck reaction.

Table 3: General Scheme for Suzuki and Heck Couplings

| Coupling Reaction | General Reactants | Catalyst | Key Bond Formed | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | R1-X (halide) + R2-B(OR)2 | Pd(0) | C-C (sp2-sp2) | masterorganicchemistry.comnumberanalytics.com |

Sonogashira Coupling Reactions

Nucleophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group in this compound is susceptible to nucleophilic attack. ambeed.com Strong nucleophiles, such as organolithium or Grignard reagents, can add across the triple bond to form substituted alkenes. ambeed.com The regioselectivity of this addition can be influenced by the electronic properties of the pyridine ring and the nature of the nucleophile. Additionally, the presence of the amino group can affect the reactivity by potentially coordinating with the metal of the organometallic reagent. The cyano group in related compounds like 5-ethynylpyridine-2-carbonitrile (B582210) enhances the ability to engage in nucleophilic addition reactions. scbt.com

Catalytic Hydrogenation of the Ethynyl Moiety

The ethynyl group of this compound can be reduced to an alkene or an alkane through catalytic hydrogenation. ambeed.com The choice of catalyst and reaction conditions determines the extent of the reduction. For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in the stereoselective formation of the corresponding cis-alkene. More active catalysts, such as platinum oxide (PtO2) or palladium on carbon (Pd/C), under hydrogen pressure will generally lead to the complete reduction of the alkyne to the corresponding ethyl group. asianpubs.org The hydrogenation of the pyridine ring itself is also possible under more forcing conditions, typically requiring high pressures and temperatures with catalysts like platinum, rhodium, or ruthenium. asianpubs.orgacs.orgacs.org For instance, the electrocatalytic hydrogenation of 2-ethynylpyridine (B158538) has been shown to reduce both the triple bond and the aromatic ring. acs.org

Table 4: Potential Hydrogenation Products of this compound

| Starting Material | Catalyst/Conditions | Major Product | Ref. |

|---|---|---|---|

| This compound | Lindlar's Catalyst, H2 | 6-Vinylpyridin-2-amine | ambeed.com |

| This compound | PtO2 or Pd/C, H2 (high pressure) | 6-Ethylpyridin-2-amine | ambeed.comasianpubs.org |

Pyridine Ring Functionalization

The pyridine ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group at the 2-position enhances the ring's reactivity, particularly at the positions ortho and para to the amino group. sapub.orgimperial.ac.uk

The pyridine ring of 2-aminopyridine (B139424) analogs can undergo electrophilic aromatic substitution, although the conditions are often more forcing than for benzene (B151609) derivatives. libretexts.org The amino group directs incoming electrophiles to the 3- and 5-positions. For instance, nitration of 2-aminopyridine typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter being the major product. sapub.org The regioselectivity is influenced by factors such as steric hindrance and the electronic effects of the substituents. sapub.orglibretexts.org Halogenation can also be achieved, often under harsh conditions. libretexts.org

It is important to note that in strongly acidic media, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack. sapub.orglibretexts.org

The exocyclic amino group of this compound is a versatile site for chemical modification. It can undergo a variety of reactions typical of primary amines. ambeed.combyjus.com

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated through reactions with alkyl halides or aryl halides, respectively. ambeed.comrsc.org This modification is often used to introduce new functionalities or to prepare substrates for subsequent cyclization reactions. rsc.org

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. ambeed.com This is a common strategy to protect the amino group or to introduce carbonyl functionality.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles to introduce a wide range of substituents.

Formation of Imines: Condensation with aldehydes or ketones yields imines, which are important intermediates in the synthesis of various heterocyclic systems. beilstein-journals.org

These modifications not only alter the properties of the molecule but also provide handles for further synthetic transformations.

Electrophilic Aromatic Substitution Reactions

Formation of Complex Molecular Architectures and Scaffolds

The presence of both the amino and ethynyl functionalities makes this compound an excellent precursor for the synthesis of a variety of complex molecular architectures, including macrocycles and fused heterocyclic systems.

The bifunctional nature of 2-aminopyridine derivatives allows for their use in the construction of macrocyclic structures. nih.gov One-step reactions of 2-aminopyridine derivatives with diacyl chlorides can lead to the formation of trimeric and tetrameric macrocycles. nih.gov The formation of these macrocycles relies on the formation of a semi-flexible imide hinge from the reaction of the amino group with the acyl chloride. nih.gov

Cobalt-mediated [2+2+2] cycloaddition reactions of α,ω-diynes with nitriles or isocyanates also provide a route to pyridine-containing macrocycles. researchgate.net This method offers a flexible approach to the synthesis of both meta- and para-pyridinophanes. researchgate.net

The this compound scaffold is a key precursor for the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines), which are important structural motifs in medicinal chemistry. organic-chemistry.org The general strategy involves a Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne, followed by cyclization. rsc.orgrsc.org

A variety of conditions have been developed for the cyclization step, including the use of strong bases like potassium t-butoxide or cesium carbonate, as well as transition metal catalysts. rsc.org An efficient method involves the use of potassium t-butoxide in the presence of 18-crown-6, which facilitates the C-N bond formation to yield 2-substituted 7-azaindoles in excellent yields. organic-chemistry.org Acid-catalyzed cyclization has also been reported. rsc.org

Table 1: Examples of Reagents and Conditions for 7-Azaindole Synthesis

| Starting Material | Alkyne | Coupling Conditions | Cyclization Conditions | Product | Reference |

| 2-Amino-3-iodopyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI, Et₃N | KOBuᵗ, 18-crown-6, Toluene, 65 °C | 2-Substituted 7-azaindoles | organic-chemistry.org |

| 2-Amino-3-bromopyridine (B76627) | 1-Ethynyl-2-methoxybenzene | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | TFA | 2-(2-Methoxyphenyl)-7-azaindole | rsc.org |

| 3-Iodo-pyridin-2-ylamine | Various terminal alkynes | Fe(acac)₃, Microwave, 130 °C | Fe(acac)₃, Microwave, 130 °C | Substituted 7-azaindoles | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The 2-aminopyridine moiety is a fundamental building block for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. nih.gov Common synthetic routes include the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction) or a one-pot reaction with an aldehyde and an isocyanide (Groebke-Blackburn-Bienaymé reaction). nih.govmdpi.com

More recently, copper-catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various partners like ketones, nitroolefins, or propargylic alcohols. rsc.orgorganic-chemistry.orgorganic-chemistry.org Gold-catalyzed redox reactions of 2-aminopyridine N-oxides with alkynes also provide an atom-economical route to this heterocyclic system. nih.gov

Pyrido[1,2-a]pyrimidines can be synthesized from 2-aminopyridines through various cyclization strategies. One approach involves the reaction of 2-aminopyridines with β-keto esters or malonic acid derivatives. uzhnu.edu.ua Another method is the [4+2] cycloaddition of N-(2-pyridyl)imines with terminal alkynes, which proceeds through a 6-endo-dig cyclization of an intermediate propargylamino-pyridine derivative. uzhnu.edu.ua

Structure Activity Relationship Sar and Derivative Design

Rational Design of 6-Ethynylpyridin-2-amine Analogues

Rational drug design leverages the structural features of a lead compound like this compound to create analogues with improved therapeutic properties. The 2-aminopyridine (B139424) motif is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. The ethynyl (B1212043) group at the 6-position provides a rigid vector for substitution, allowing chemists to probe deep into the active site of a target protein or to attach other functional groups without compromising the core binding interaction.

Structure-activity relationship (SAR) studies on related aminopyridine and quinazoline (B50416) scaffolds have provided valuable insights applicable to this compound. scielo.br For instance, substitutions on the pyridine (B92270) ring can significantly modulate a compound's activity and properties. lookchem.com The introduction of small alkyl or halogen groups at the 5-position can influence binding affinity and functional activity. lookchem.com Research on 3,6-diazabicyclo[3.2.0]heptane-derived pyridine analogues showed that 6-chloro and 6-methyl substituents increased binding affinities for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). lookchem.com

In the context of kinase inhibition, the design strategy often involves a hybrid approach, incorporating pharmacophores that bind to specific regions of the target enzyme. nih.govresearchgate.net The 6-ethynyl group is particularly valuable as it can be functionalized via reactions like the Sonogashira coupling to introduce larger aromatic or heterocyclic systems, aiming to secure additional interactions within the ATP-binding pocket and enhance selectivity. lookchem.com The goal is often to develop dual inhibitors or polypharmacological agents that can target multiple pathways involved in a disease, a strategy that has proven effective in cancer therapy. scielo.brnih.govresearchgate.net

| Position of Substitution | Type of Substituent | Observed Effect on Activity/Properties | Rationale/Example |

|---|---|---|---|

| 2-Amino Group | Replacement with methyl group | Significant reduction in potency. vulcanchem.com | The amino group is critical for hinge-binding interactions in kinases. vulcanchem.com |

| 5-Position | Small alkyl groups (e.g., methyl) | Modest impact on binding affinity. lookchem.com | Can modulate lipophilicity and van der Waals interactions. |

| 5-Position | Halogens (e.g., F, Cl) | Influences electronic properties and can enhance binding. | Fluorine can form favorable orthogonal multipolar interactions. |

| 6-Position (Ethynyl Analogue) | Halogens (e.g., Cl, Br) | Increased binding affinity in some nAChR ligands. lookchem.com | Alters electronics and provides a vector for further substitution. |

| 6-Position (Ethynyl Group) | Extension with aromatic/heterocyclic rings | Potential for increased potency and selectivity. lookchem.com | Allows probing of deeper pockets within the enzyme active site. |

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. drughunter.com This approach is used to enhance potency, improve metabolic stability, increase bioavailability, or reduce toxicity. openaccessjournals.com For this compound, several key functional groups are candidates for bioisosteric replacement.

Pyridine Ring: The central pyridine scaffold can be replaced with other aromatic heterocycles. For example, pyrazolo[1,5-b]pyridazines have been explored as kinase inhibitor scaffolds, and switching to a pyrazolo[1,5-a]pyridine (B1195680) core was found to modulate potency and selectivity. acs.org Other potential bioisosteres include quinazolines, naphthyridines, and pyrimidines, which have all been successfully employed in approved kinase inhibitors. scielo.brresearchgate.net

Ethynyl Group: The ethynyl group is a rigid linker. While valuable for its reactivity in "click chemistry" and Sonogashira couplings, it can sometimes be replaced to alter a compound's properties. A difluoromethyl group, for instance, has been successfully used as a bioisostere for a pyridine-N-oxide, suggesting its potential to mimic certain electronic features. rsc.org In some contexts, small, strained ring systems like cyclopropyl (B3062369) groups can be used to replace linear alkynes to modify the exit vector and lipophilicity. acs.org

Amine Group: The 2-amino group is often critical for biological activity, especially in kinase inhibitors where it acts as a hydrogen bond donor. vulcanchem.com However, in some cases, its basicity or metabolic liability may need to be addressed. While direct replacement is often detrimental, incorporating the nitrogen into a heterocyclic ring, such as a 1,2,4-triazole, can serve as a metabolically stable replacement for an amide, a related functional group. drughunter.com

The success of any bioisosteric replacement is highly dependent on the specific biological target and the molecular environment of the binding site. openaccessjournals.com

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Pyridine Ring | Quinazoline, Pyrimidine, Naphthyridine | Maintain aromatic character and hinge-binding capability while altering solubility, metabolism, and patentability. scielo.brresearchgate.net |

| Pyridine Ring | Pyrazolo[1,5-b]pyridazine | Alternative kinase scaffold with different selectivity profile. acs.org |

| Ethynyl Group | Cyclopropyl Group | Acts as a rigid, non-planar linker, altering the exit vector and physicochemical properties. acs.org |

| Ethynyl Group | Trifluoroethylamine Motif | Mimics the electronic properties of a carbonyl group and can enhance metabolic stability. drughunter.com |

| Carboxylic Acid (Derivative) | 1H-Tetrazole | Classic bioisostere for a carboxylic acid, improving metabolic stability and pharmacokinetic profiles. drughunter.comopenaccessjournals.com |

Strategies for Scaffold Derivatization and Lead Optimization

Scaffold derivatization is the process of systematically modifying a core molecular structure to explore the surrounding chemical space and optimize a lead compound. For this compound, the synthetic accessibility of its functional groups makes it an ideal scaffold for creating diverse chemical libraries. nih.gov The primary goals of lead optimization are to maximize potency against the desired target while minimizing off-target effects and improving absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Key derivatization strategies include:

Derivatization of the Ethynyl Group: The terminal alkyne is a versatile handle for diversification. The Sonogashira cross-coupling reaction is widely used to attach a variety of aryl and heteroaryl groups, allowing for the exploration of interactions deep within a binding pocket. lookchem.com The copper-catalyzed alkyne-azide cycloaddition (CuAAC), a form of "click chemistry," can be used to form stable triazole rings, linking the scaffold to other molecular fragments. researchgate.net

Substitution on the Amino Group: While the primary amine is often crucial for binding, it can be acylated, alkylated, or used in reductive amination to append new functionalities. This strategy is used to modulate basicity and introduce groups that can form additional interactions with the target protein.

Modification of the Pyridine Ring: Electrophilic aromatic substitution, such as bromination, can install handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). lookchem.com This allows for the introduction of substituents at various positions on the pyridine ring to fine-tune electronic properties and steric bulk. For example, studies on related scaffolds have shown that derivatization at the para position of a pyridine ring can significantly alter a ligand's properties. researchgate.net

These synthetic strategies enable the generation of focused compound libraries, which are then screened to identify candidates with an optimal balance of potency, selectivity, and drug-like properties for further development. nih.govresearchgate.net

| Reaction Type | Functional Group Targeted | Goal of Derivatization | Example from Related Scaffolds |

|---|---|---|---|

| Sonogashira Coupling | 6-Ethynyl Group | Introduce aryl/heteroaryl groups to probe binding pockets. | Synthesis of 5-ethynyl-substituted pyridine analogues. lookchem.com |

| Buchwald-Hartwig Coupling | Halogenated Pyridine Ring | Attach amines or anilines to the scaffold. | Coupling of amines to a bromo-substituted pyridine ring. lookchem.com |

| Suzuki Coupling | Halogenated Pyridine Ring | Introduce aryl/heteroaryl groups via boronic acids. | Used in combinatorial libraries for SAR studies. |

| Electrophilic Bromination (NBS) | Pyridine Ring | Install a bromine atom as a handle for cross-coupling. | Bromination at the 6-position of 3-aminopyridine (B143674) derivatives. lookchem.com |

| Reductive Amination | 2-Amino Group | Introduce N-alkyl substituents to modulate basicity and add bulk. | Reaction of a ketone with benzylamine (B48309) to form an amine. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 6 Ethynylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-ethynylpyridin-2-amine and its derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals that confirm the presence of the pyridyl, amino, and ethynyl (B1212043) groups. For instance, in derivatives of this compound, the ethynyl proton typically appears as a singlet in the range of δ 2.5–3.5 ppm. The aromatic protons on the pyridine (B92270) ring exhibit distinct coupling patterns (doublets and triplets) at higher chemical shifts, typically between δ 6.0 and 8.5 ppm, which are influenced by the positions of the substituents. The protons of the amino group often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The two carbons of the ethynyl group show characteristic signals in the region of δ 80–100 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region (δ 100–160 ppm), with their specific shifts being sensitive to the electronic effects of the amino and ethynyl substituents. For example, in a derivative, the carbon atoms of a pyridine ring were observed at δ 102.93, 117.66, 139.31, 147.08, and 158.85 ppm. amazonaws.com The presence of different carbon environments in derivatives is clearly distinguishable, confirming the molecular structure. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Nucleus | Chemical Shift (δ ppm) |

|---|---|---|

| 6-((trimethylsilyl)ethynyl)pyridin-2-amine | ¹³C | 97.73, 101.60, 102.68, 112.65, 140.42, 148.93, 160.14 |

| 5-chloro-3-((triethylsilyl)ethynyl)pyrazin-2-amine | ¹³C | 99.36, 101.04, 102.93, 117.66, 139.31, 147.08, 158.85 |

| N-(p-bromophenyl)- and N-(p-methoxyphenyl)-substituted imines with 2-ethynylpyridine (B158538) | ¹H | Signals confirmed the formation of the corresponding allylic amines. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives with a high degree of confidence. For instance, the calculated mass for the protonated molecular ion [M+H]⁺ of a derivative, C13H21N2Si⁺, was 233.1469, while the found mass was 233.1478, confirming its elemental formula. amazonaws.com

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure by inducing fragmentation of a selected ion and analyzing the resulting fragment ions. researchgate.net This technique is particularly useful for identifying metabolites of drug candidates. For example, in a study of related antitubercular compounds, HR-MS and MS/MS were used to characterize metabolites, where the fragmentation patterns helped to pinpoint the sites of metabolic modification, such as hydroxylation. nih.gov The specific fragmentation of mass-selected ions can reveal constitutional differences, as seen in pyridine N-atom position isomers. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives, allowing them to be transferred into the gas phase as intact protonated molecules [M+H]⁺. rsc.orgnih.gov This method is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nim.ac.cn ESI-MS has been successfully used to characterize a variety of amino-pyridine derivatives and their metal complexes. rsc.orgresearchgate.net The technique's ability to produce intact molecular ions makes it ideal for confirming the molecular weight of synthesized compounds. unito.it

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, key absorptions include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C≡C stretching of the terminal alkyne (around 2100 cm⁻¹), and C-N stretching vibrations (1000-1350 cm⁻¹). libretexts.org The IR spectrum serves as a molecular fingerprint, confirming the presence of these essential functional moieties. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption spectrum is influenced by the conjugated π-system of the pyridine ring and the ethynyl group. researchgate.net Studies on related ethynylpyridine polymers show that the absorption maxima are sensitive to the solvent environment and the formation of higher-order structures. rsc.org The electronic properties, such as intramolecular charge transfer, can be investigated by analyzing the shifts in absorption bands upon changing solvent polarity or introducing substituents. researchgate.net

Table 2: Spectroscopic Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Technique | Compound/Derivative | Characteristic Absorption/Signal | Reference |

|---|---|---|---|

| IR | Primary Amines | N-H stretch: 3300-3500 cm⁻¹ (two bands) | libretexts.org |

| IR | Terminal Alkynes | C≡C stretch: ~2100 cm⁻¹ | |

| IR | Aromatic Amines | C-N stretch: 1200-1350 cm⁻¹ | libretexts.org |

| UV-Vis | Ethynylpyridine Polymers | λmax ~330-340 nm | rsc.org |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of derivatives of this compound can unambiguously confirm its molecular conformation and reveal how the molecules pack in the crystal lattice. researchgate.net For example, in the crystal structure of 6-methylpyridin-2-amine, a related compound, the pyridine ring and the amino group are nearly coplanar, and molecules form centrosymmetric dimers through N—H···N hydrogen bonds. nih.gov Such analyses are crucial for understanding structure-property relationships and for the rational design of new materials. jhu.edu The technique has been used to confirm the structure of complex derivatives, such as the product of a titanium-mediated reductive cross-coupling reaction. researchgate.net

Table 3: Crystal Data for a Related Compound, 6-Methylpyridin-2-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

| V (ų) | 589.29 (13) |

Data from nih.gov

Spectroscopic Probes for Tautomeric Equilibria and Electronic Structure

The 2-aminopyridine (B139424) scaffold can exist in two tautomeric forms: the amino form and the imino form. Spectroscopic techniques are vital for investigating this tautomeric equilibrium. While this compound predominantly exists in the amino form, the position of this equilibrium can be influenced by substituents and the surrounding environment.

Spectroscopic methods, particularly UV-Vis and NMR, can be used to probe the electronic structure. For instance, solvatochromism studies using UV-Vis spectroscopy can reveal changes in the electronic distribution upon excitation and provide insight into the ground and excited state dipole moments. rsc.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to model the electronic structure and predict spectroscopic properties, aiding in the interpretation of experimental results. The interplay between the electron-donating amino group and the electron-withdrawing ethynyl group through the pyridine π-system creates a unique electronic structure that is of fundamental interest.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental tools for predicting the molecular properties of compounds like 6-ethynylpyridin-2-amine from first principles. Density Functional Theory (DFT) is a widely used method for determining the optimized geometry and electronic ground state properties of molecules, while Time-Dependent DFT (TD-DFT) is employed to investigate excited states and predict spectroscopic properties like UV-Vis spectra. a-z.lunih.gov

Studies on related aminopyridine derivatives demonstrate the power of these methods. For instance, DFT calculations using the B3LYP functional and 6–311++G(d,p) basis set have been successfully applied to investigate the optimized structure, vibrational frequencies, and other molecular parameters of 4-aminopyridine. a-z.luresearcher.life Similar studies on 2-aminopyridine (B139424) and 3-aminopyridine (B143674) have used the M06-2X functional to probe their adsorption and sensing capabilities on nanocages, providing detailed information on their electronic structure and interaction energies. nih.gov

For this compound, DFT calculations would be expected to reveal a planar pyridine (B92270) ring with the amino and ethynyl (B1212043) groups lying nearly in the same plane. Key parameters derivable from such calculations include bond lengths, bond angles, and the distribution of electron density, which dictates the molecule's reactivity.

Table 1: Examples of Calculable Quantum Chemical Parameters for Aminopyridine Derivatives This table is illustrative, based on data reported for analogous compounds like 4-(1-aminoethyl)pyridine, to show the types of parameters that can be derived from DFT calculations. dergipark.org.tr

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Ionization Potential | I | ~7.0 - 7.1 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | ~0.9 - 1.0 | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | ~2.9 - 3.1 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness | s | ~0.16 | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electronegativity | χ | ~4.0 | The power of the molecule to attract electrons to itself. |

| Electrophilicity Index | ω | ~2.6 - 2.7 | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger target molecule, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.nettandfonline.com The 2-aminopyridine scaffold, a core component of this compound, is a well-known pharmacophore present in numerous bioactive molecules. nih.gov

Computational studies have repeatedly employed molecular docking to evaluate the potential of 2-aminopyridine derivatives as therapeutic agents. For example, derivatives have been docked into the active sites of various microbial protein targets to rationalize their antibacterial activity. researchgate.netnih.gov In one such study, synthesized 2-aminopyridine Schiff base compounds were docked against bacterial proteins like Sortase A from S. aureus and DNA gyrase B from E. coli to identify key binding interactions and predict their binding affinity. tandfonline.com

In another investigation targeting tuberculosis, a series of 2-aminopyridine-3-carbonitrile derivatives were screened against thymidylate kinase of Mycobacterium tuberculosis. uel.ac.uk The docking results successfully correlated the calculated binding energies with the experimentally observed minimum inhibitory concentrations (MIC), identifying the most potent compounds. uel.ac.uk These studies underscore the potential of this compound as a candidate for docking studies against a range of biological targets, where the amino group can serve as a key hydrogen-bonding moiety and the ethynyl group can form specific interactions or be used as a vector for further functionalization.

Table 2: Illustrative Molecular Docking Results for 2-Aminopyridine Analogs against M. tuberculosis Thymidylate Kinase Adapted from findings on fluorinated 2-aminopyridine-3-carbonitrile derivatives to demonstrate the application of docking. uel.ac.uk

| Compound ID | Experimental Activity (MIC, μM) | Docking Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| 40 | ~8 | -9.67 | Arg36, Arg71, Tyr103 |

| 30 | ~16 | -9.21 | Arg36, Arg71, Gln74 |

| 27 | ~16 | -9.15 | Arg36, Tyr39, Tyr103 |

| 50 | ~18 | -8.98 | Arg71, Ser99, Tyr103 |

Mechanistic Insights via Computational Reaction Pathway Analysis

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, reaction intermediates, and determine activation energy barriers, providing a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, computational analysis could shed light on several key processes:

Synthesis: The synthesis of 2-aminopyridine derivatives often involves multicomponent reactions. While mechanisms are often proposed based on chemical intuition, DFT calculations can validate these pathways by calculating the energies of proposed intermediates and transition states, confirming the most favorable reaction route. nih.gov

Reactivity of the Ethynyl Group: The ethynyl group is a versatile functional handle. A computational study on the addition of thiols to various Michael acceptors, including 2-ethynylpyridines, used DFT (M06-2X functional) to analyze the reaction thermodynamics and kinetics. acs.org Such an analysis for this compound could predict its reactivity in important bioconjugation or click chemistry reactions.

Role as a Ligand: Ethynylpyridines are valuable ligands in organometallic chemistry and catalysis. DFT calculations have been used to determine the ligand-donating ability of 2-ethynylpyridine (B158538) in Ruthenium(II) and Cobalt(III) complexes designed for C-H bond activation. utc.edu A similar computational study on this compound could quantify its electronic properties as a ligand and predict its performance in catalytic cycles.

Prediction of Electronic and Spectroscopic Properties

Computational methods, particularly TD-DFT, allow for the accurate prediction of electronic and spectroscopic properties. This is valuable for interpreting experimental data and understanding the electronic structure of a molecule. dergipark.org.tr

UV-Vis Spectra: TD-DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can predict the electronic absorption wavelengths (λmax) and oscillator strengths of a molecule. a-z.lu For the related 4-aminopyridine, TD-DFT has been used to calculate its UV-Vis spectrum, showing good agreement with experimental results. a-z.luresearcher.life

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov DFT studies on aminopyridines consistently show that a smaller HOMO-LUMO gap correlates with higher chemical reactivity and sensitivity. nih.gov

Table 3: Predicted Electronic Properties for Aminopyridine Analogs from DFT Calculations This table presents typical electronic properties calculated for aminopyridine derivatives, illustrating the data obtainable for this compound. nih.govdergipark.org.tr

| Property | Symbol | Typical Calculated Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.5 to -7.1 | Relates to electron-donating ability; higher energy means better donor. |

| LUMO Energy | ELUMO | -0.9 to +0.2 | Relates to electron-accepting ability; lower energy means better acceptor. |

| HOMO-LUMO Gap | ΔE | ~5.7 to 6.2 | Correlates with chemical stability and excitation energy. |

| Dipole Moment | μ | ~2.0 to 3.5 D | Indicates the overall polarity and charge distribution of the molecule. |

Analysis of Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent intermolecular interactions. Crystal engineering seeks to understand and control these interactions to design materials with desired properties. researchgate.netmdpi.com Computational tools like Hirshfeld surface analysis, quantum theory of atoms in molecules (AIM), and interaction energy calculations are used to visualize and quantify these forces. researchgate.netmdpi.com

For this compound, several key intermolecular interactions are expected to direct its crystal packing, based on studies of its constituent parts:

N-H···N Hydrogen Bonds: The primary amino group is an excellent hydrogen bond donor, while the pyridine ring nitrogen is a strong acceptor. This combination typically leads to the formation of robust, centrosymmetric dimers, a common and structure-directing supramolecular synthon in aminopyridine crystals. nih.gov

C-H···N Hydrogen Bonds: The terminal hydrogen of the ethynyl group is sufficiently acidic to act as a hydrogen bond donor, with the pyridine nitrogen of a neighboring molecule being a likely acceptor. This ≡C-H···N interaction is a well-established tool in the crystal engineering of ethynylpyridines. researchgate.net

π-π Stacking: The aromatic pyridine rings are prone to π-π stacking interactions, which play a significant role in stabilizing the crystal lattice of many aromatic compounds, including sulfonamides with pyridine moieties. nih.gov

The combination of the strong aminopyridine dimer synthon with the directional ethynyl-pyridine hydrogen bond makes this compound an interesting target for crystal engineering, with the potential to form well-defined tapes, sheets, or more complex 3D networks.

Table 4: Principal Intermolecular Interactions Expected in Crystalline this compound

| Interaction Type | Donor Group (on Molecule A) | Acceptor Group (on Molecule B) | Typical Role in Crystal Packing |

| Hydrogen Bond | Amino (-NH₂) | Pyridine Nitrogen (N) | Formation of strong, predictable centrosymmetric R²₂(8) dimers. |

| Hydrogen Bond | Ethynyl (≡C-H) | Pyridine Nitrogen (N) | Linking molecules or dimers into linear chains or tapes. |

| Hydrogen Bond | Amino (-NH₂) | Ethynyl Pi-system (C≡C) | Secondary interaction contributing to packing efficiency. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes layered structures through offset or face-to-face stacking. |

Applications in Chemical Biology

Development of Molecular Probes and Biosensors

The structural attributes of 6-ethynylpyridin-2-amine make it an excellent starting point for the design of molecular probes and biosensors. The aminopyridine moiety can serve as a fluorophore, while the ethynyl (B1212043) group provides a versatile handle for chemical modification and conjugation.

The 2-aminopyridine (B139424) framework is a known fluorophore, and its derivatives are actively explored as fluorescent probes. Unsubstituted pyridin-2-amine exhibits a notable quantum yield, and its small size is advantageous for minimizing steric hindrance in biological environments. mdpi.compeptide.com The synthesis of fluorescent labeling reagents based on this scaffold involves leveraging the inherent optical properties of the aminopyridine core while utilizing the ethynyl group for attachment to biomolecules.

A key strategy involves the synthesis of ethynylpyridine derivatives that can be readily incorporated into larger molecular systems. For instance, research into positron emission tomography (PET) imaging agents has led to the development of related structures like 6-[¹⁸F]fluoro-2-ethynylpyridine. nih.govnih.gov This prosthetic group is synthesized via a nucleophilic substitution reaction on a bromo-precursor, 2-bromo-6-ethynylpyridine (B1601621). nih.gov This synthesis highlights a viable pathway for creating functionalized ethynylpyridines that can act as labeling reagents. The primary amino group on this compound offers an additional site for modification or can be the key element in modulating the fluorescence properties of the resulting probe upon binding or reaction. biomol.com

The design principle for these reagents often involves a "click-and-probe" strategy, where an azide-substituted aminopyridine, initially non-fluorescent, can be conjugated to an alkyne-containing target, resulting in a fluorescent product. mdpi.com This approach demonstrates the potential of designing probes where the fluorescence is activated upon successful bioorthogonal ligation.

Table 1: Synthesis and Properties of a Related Ethynylpyridine Labeling Reagent

| Precursor | Reagent | Product | Radiochemical Yield (d.c.) | Purity | Application | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-ethynylpyridine | [¹⁸F]Fluoride, Kryptofix, K₂CO₃ | 6-[¹⁸F]Fluoro-2-ethynylpyridine | 27.5 ± 6.6% | ≥ 98% | PET Imaging Probe Synthesis | nih.gov |

The this compound scaffold has been successfully incorporated into the design of chemical probes to investigate the function of specific enzymes. These activity-based probes are designed to bind to the active site of an enzyme, allowing for its detection and functional characterization.

A notable example is the development of a chemical probe for PIKfyve, a phosphoinositide kinase involved in crucial cellular processes and the lifecycle of β-coronaviruses. nih.govacs.org Researchers synthesized a series of inhibitors, including a compound featuring a core structure related to ethynylpyridine-2-amine: 12-(pyridin-4-ylethynyl)-6,7,8,9-tetrahydro-5H-pyrimido[4′,5′:3,4]cycloocta[1,2-b]indol-2-amine. nih.govacs.org In this design, the ethynylpyridine moiety serves to probe the space within the ATP binding pocket of the kinase. acs.org The development of this potent and selective inhibitor provided a critical tool to explore the enzyme's role in viral entry and replication, demonstrating the utility of the ethynylpyridine-amine scaffold in creating sophisticated probes for enzymatic systems. acs.org

Table 2: Application of an Ethynylpyridine-Amine Scaffold in an Enzymatic Probe

| Target Enzyme | Probe Scaffold | Purpose | Key Finding | Reference |

|---|---|---|---|---|

| PIKfyve Kinase | Pyridinylethynyl-indol-2-amine derivative | Interrogate enzyme function in viral lifecycle | Probe disrupts viral replication and entry, highlighting PIKfyve as a potential therapeutic target. | nih.govacs.org |

Design and Synthesis of Fluorescent Labeling Reagents

Integration into Bioorthogonal Ligation Strategies (e.g., Click Chemistry in Biological Systems)

The terminal alkyne of this compound is its most significant feature for chemical biology, making it a prime substrate for bioorthogonal "click chemistry" reactions. chemie-brunschwig.chjocpr.com These reactions are highly specific, efficient, and can be performed in complex biological media without interfering with native processes. jocpr.comacs.org The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). acs.orgsci-hub.se

The utility of the ethynylpyridine core in CuAAC has been demonstrated in the development of PET imaging agents. nih.govnih.gov The synthesized 6-[¹⁸F]fluoro-2-ethynylpyridine prosthetic group was successfully conjugated to large peptides functionalized with an azide group (6-azidohexanoic acid). nih.gov The click reaction proceeded rapidly (within 5 minutes at 70°C) and quantitatively, showcasing the efficiency and robustness of using an ethynylpyridine derivative for labeling complex biomolecules like peptides in an aqueous environment. nih.govnih.gov This application directly illustrates how the this compound scaffold can be integrated into bioorthogonal strategies to construct precisely labeled biological tools for in vivo applications.

Advancements in Chemical Tool Development for Biological Systems

The incorporation of this compound and its close derivatives into molecular probes represents a significant advancement in the development of chemical tools for studying biological systems. These tools offer high specificity and functionality, enabling research that was previously challenging.

The development of the selective PIKfyve inhibitor is a prime example. nih.govacs.org By creating a chemical probe with a distinct chemotype, researchers were able to dissect the specific roles of this kinase in viral infection, providing a tool that can be used by the broader scientific community to further explore its functions. acs.org Similarly, the application of an ethynylpyridine-based PET label demonstrates the creation of advanced tools for non-invasive, real-time imaging in living organisms. nih.govnih.gov The ability to efficiently label large peptides that target specific biological phenomena, such as the acidic microenvironment of tumors, provides researchers with powerful diagnostic and research agents. nih.gov These examples underscore how the unique chemical properties of the this compound scaffold contribute to the creation of next-generation chemical tools for biology.

Medicinal Chemistry Research Applications

Identification of Novel Biologically Active Scaffolds

The structure of 6-Ethynylpyridin-2-amine makes it a valuable starting reagent for generating novel, biologically active chemical scaffolds. Researchers have utilized this compound in hit-to-lead optimization campaigns to create new chemotypes with potential therapeutic value. researchgate.net A key strategy involves using the this compound core to explore structural modifications that can enhance biological activity and improve pharmacokinetic properties. researchgate.net This approach has been particularly fruitful in the field of antitubercular drug discovery, where it was used as a key intermediate in the derivatization of a (thiazol-4-yl)isoxazole-3-carboxamide core, aiming to produce novel antitubercular chemotypes. researchgate.netnih.gov

Enzyme Inhibition and Modulation Studies (in vitro)

The 6-ethynylpyridine moiety is a key feature in several classes of enzyme inhibitors. Its rigid structure and electronic properties are exploited to achieve potent and selective binding to enzyme active sites.

While specific research detailing the use of this compound for the inhibition of AAK1, PI3K, or CHK1 is not prominent in the reviewed literature, its application in developing inhibitors for other kinases is documented. Notably, it has been used as a key intermediate in the synthesis of antagonists for Hematopoietic Progenitor Kinase 1 (HPK1). vdoc.pubgoogleapis.com HPK1, also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell activation. vdoc.pubgoogleapis.com Inhibiting HPK1 is a therapeutic strategy, particularly in immuno-oncology, to enhance anti-tumor immune responses. vdoc.pub In this context, this compound serves as a precursor in multi-step syntheses to create complex molecules that potently antagonize HPK1 activity. vdoc.pubgoogleapis.com

Table 1: Kinase Inhibition Target

| Target Enzyme | Enzyme Family | Therapeutic Rationale for Inhibition | Role of this compound Derivative |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Ste20 serine/threonine kinase | Enhancement of T-cell activation for cancer immunotherapy. vdoc.pubgoogleapis.com | Serves as a structural component of potent HPK1 antagonists. vdoc.pub |

Direct inhibition of carbonic anhydrase by this compound itself is not documented. However, closely related structures have been employed in the study of carbonic anhydrase inhibitors. For instance, the related compound 2-bromo-6-ethynylpyridine (B1601621) was used to synthesize a fluorine-18 (B77423) labeled prosthetic group. kcl.ac.uk This probe was subsequently attached to a carbonic anhydrase inhibitor precursor via click chemistry, demonstrating the utility of the ethynylpyridine scaffold in creating radiolabeled tools for positron emission tomography (PET) imaging to study enzyme distribution and engagement. kcl.ac.uk

Kinase Inhibition (e.g., AAK1, PI3K, CHK1)

Antitubercular Research: Lead Optimization and Chemotype Development (in vitro)

In the search for new treatments for tuberculosis, this compound has been employed in medicinal chemistry campaigns aimed at optimizing lead compounds. One such study focused on a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides which showed initial promise against Mycobacterium tuberculosis. researchgate.netnih.gov As part of a hit-to-lead optimization effort, this compound was used as an intermediate to synthesize new analogues. researchgate.net This process involved scaffold derivatization, where the core structure of the lead compounds was systematically modified to improve metabolic stability and maintain potent antitubercular activity. researchgate.netnih.gov The research aimed to delineate structure-activity relationships (SAR) and develop novel chemotypes that could overcome drug resistance and avoid rapid metabolic clearance. researchgate.net

Antiviral Research: Modulator Identification and Activity Assessment (in vitro)

A review of available scientific literature did not yield specific studies where this compound was used for the identification or assessment of antiviral modulators. While related heterocyclic scaffolds like 1,3,4-oxadiazole (B1194373) derivatives have been noted for antiviral properties, a direct link to derivatives of this compound in this therapeutic area is not established in the searched sources. researchgate.net

Anticancer Research: Mechanistic Investigations of Antiproliferative Activity (in vitro)

The application of this compound in anticancer research is primarily linked to its role as a building block for kinase inhibitors used in oncology. As detailed in patent literature, this compound is an intermediate in the synthesis of HPK1 inhibitors. vdoc.pubgoogleapis.com The mechanism of action for these agents in cancer therapy is based on immunomodulation. HPK1 is a negative regulator of T-cell signaling; therefore, its inhibition is investigated as a method to boost the body's own immune response against tumors. vdoc.pub The development of compounds derived from this compound represents a mechanistic approach to cancer treatment by targeting specific signaling pathways that suppress anti-tumor immunity. vdoc.pubgoogleapis.com

Table 2: Anticancer Research Mechanism

| Target Pathway | Mechanistic Approach | Role of this compound Derivative |

| T-Cell Receptor Signaling | Inhibition of HPK1, a negative regulator of T-cell activation. vdoc.pub | Forms the core of synthetic HPK1 antagonists designed to enhance immune response against cancer cells. googleapis.com |

No Research Linking "this compound" to PROTAC Development

Despite a comprehensive review of scientific literature and patent databases, there is no current evidence to support the use of the chemical compound this compound in the development of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. sigmaaldrich.comnih.gov These heterobifunctional molecules are constructed from three key components: a "warhead" that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.net The design and synthesis of these components are critical to the efficacy and specificity of the resulting PROTAC.